tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
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Overview
Description
“tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate” is a chemical compound with the CAS Number: 1259224-00-4 . It has a molecular weight of 262.35 and its IUPAC name is tert-butyl 1-(4-aminophenyl)cyclobutylcarbamate . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a reaction with triethylamine in N,N-dimethyl acetamide at 0 - 20℃ . The reaction was allowed to stir at 0 C for one hour and then slowly allowed to warm to room temperature and react overnight .Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,18) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in a reaction with 2,6-dichloro-3-nitropyridine in DMA (50 ml) and triethylamine (5 ml) chilled to 0 C . This reaction is part of the synthesis process of the compound .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C9, CYP2D6, or CYP3A4, but it is an inhibitor of CYP2C19 . The compound has a Log Kp (skin permeation) of -6.17 cm/s . Its water solubility is 0.325 mg/ml or 0.00124 mol/l, classifying it as soluble .Scientific Research Applications
- Studies explore its potential as an enzyme inhibitor, receptor modulator, or scaffold for drug design .
- Investigations focus on understanding its mechanism of action and potential as an anticancer agent .
- Its unique cyclobutyl moiety can be modified to create novel materials, polymers, or functionalized surfaces .
- Investigations include ring-opening reactions, photochemical processes, and ring expansion reactions .
- Molecular dynamics simulations and quantum calculations provide insights into its stability, conformational preferences, and interactions with solvents or other molecules .
Medicinal Chemistry and Drug Development
Cancer Research
Materials Science and Organic Synthesis
Cyclobutane Ring Chemistry
Computational Chemistry and Molecular Modeling
Biological Applications Beyond Pharmaceuticals
Safety and Hazards
The compound has a GHS07 pictogram and a signal word of "Warning" . Its hazard statements include H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.
properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYSJYBVYFILEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718856 |
Source
|
Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate | |
CAS RN |
1259224-00-4 |
Source
|
Record name | Carbamic acid, N-[1-(4-aminophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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